Home > Products > Screening Compounds P103453 > 2-{[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl}-6-methylpyridin-3-ol
2-{[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl}-6-methylpyridin-3-ol -

2-{[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl}-6-methylpyridin-3-ol

Catalog Number: EVT-4667489
CAS Number:
Molecular Formula: C15H18ClN5O
Molecular Weight: 319.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/5659351ae1de04d6a0b5d5ba0833548b5dfe2fe0

L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)

    Compound Description: L 745,870 is another potent and selective dopamine D4 receptor antagonist. It demonstrates high affinity for the hD4 receptor (Ki = 2.5 nM) and exhibits selectivity against hD2 and hD3 receptors []. Similar to S 18126, L 745,870 effectively blocks dopamine-induced [35S]-GTPgammaS binding at hD4 receptors in vitro []. Despite its in vitro D4 selectivity, its in vivo effects at high doses may reflect residual antagonist actions at D2 (or D3) receptors [].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/5659351ae1de04d6a0b5d5ba0833548b5dfe2fe0

Raclopride

    Compound Description: Raclopride is a dopamine receptor antagonist with higher affinity for D2 and D3 receptors compared to the D4 receptor []. It is a potent inhibitor of dopamine-induced [35S]-GTPgammaS binding at hD2 receptors but shows no activity at hD4 receptors []. Raclopride demonstrates significant in vivo activity, enhancing dopamine synthesis, influencing dopaminergic neuron firing rates, and exhibiting both antipsychotic and extrapyramidal effects [].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/5659351ae1de04d6a0b5d5ba0833548b5dfe2fe0

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (compound 19)

    Compound Description: This compound is a high-affinity dopamine D3 receptor ligand with a Ki value in the nanomolar range (0.13 nM < Ki's < 4.97 nM) []. It exhibits high selectivity over D2, D4, 5-HT1A, and α1 receptors. Its lipophilicity and potential for 11C labeling make it a promising candidate for positron emission tomography (PET) studies.

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/f2fa30dee88d0a1c26e2139ced87f6099a406117

N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (compound 27)

    Compound Description: This compound is another high-affinity D3 receptor ligand with promising characteristics for PET studies due to its favorable affinity, lipophilicity, and suitability for 11C labeling [].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/f2fa30dee88d0a1c26e2139ced87f6099a406117

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (compound 41)

    Compound Description: This compound stands out as a high-affinity D3 receptor ligand and a potential candidate for PET studies due to its affinity, lipophilicity, and suitability for 11C labeling [].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/f2fa30dee88d0a1c26e2139ced87f6099a406117

Properties

Product Name

2-{[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl}-6-methylpyridin-3-ol

IUPAC Name

2-[[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol

Molecular Formula

C15H18ClN5O

Molecular Weight

319.79 g/mol

InChI

InChI=1S/C15H18ClN5O/c1-11-2-3-14(22)13(19-11)10-20-4-6-21(7-5-20)15-17-8-12(16)9-18-15/h2-3,8-9,22H,4-7,10H2,1H3

InChI Key

AEACKZOXEVICNV-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)CN2CCN(CC2)C3=NC=C(C=N3)Cl

Canonical SMILES

CC1=NC(=C(C=C1)O)CN2CCN(CC2)C3=NC=C(C=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.